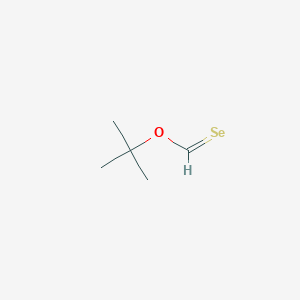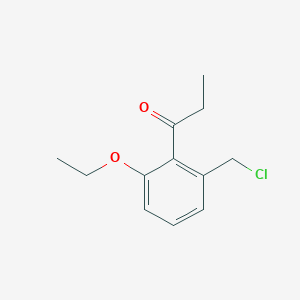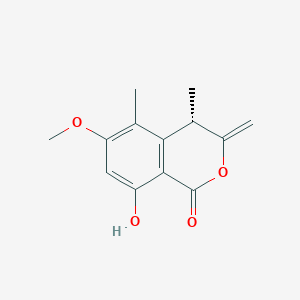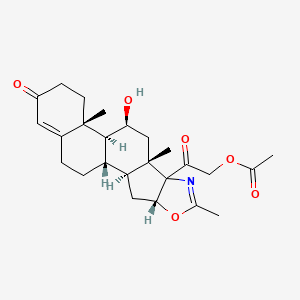
1,2-Dihydro-deflazacort
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-deflazacort: is a synthetic corticosteroid, specifically an oxazoline derivative of prednisolone. It is characterized by its high efficacy and good tolerability, making it a valuable compound in medical treatments. This compound is known for its anti-inflammatory and immunosuppressive properties, which are beneficial in treating various conditions such as Duchenne muscular dystrophy, rheumatoid arthritis, and other inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1,2-Dihydro-deflazacort involves a series of chemical synthesis reactions. The process includes elimination, cyanohydrin formation, silanization, transposition esterification, elimination, epoxy formation, protection, ammoniation, cyclization, hydrolysis, hydroxyl bromide formation, debromination, and esterification . These reactions are carried out under mild conditions, making the process relatively simple and environmentally friendly.
Industrial Production Methods: Industrial production of this compound typically starts with the extraction of turmeric extractive saponin. This is followed by ring opening hydrolysis to obtain diene, which is then oxidized to form 16ALPHA,17ALPHA-epoxyprogesterone. Subsequent steps include fermentation, peroxidization, protection, ammonification, cyclization, reduction, hydrolysis, iodination, and replacement to finally obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydro-deflazacort undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1,2-Dihydro-deflazacort has a wide range of scientific research applications, including:
Biology: Studied for its effects on cellular processes and immune responses.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-deflazacort involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs).
Comparison with Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Prednisone: Another corticosteroid used for similar medical conditions.
Hydrocortisone: A naturally occurring corticosteroid with anti-inflammatory effects
Uniqueness: 1,2-Dihydro-deflazacort is unique due to its oxazoline structure, which provides a favorable pharmacokinetic profile and reduced side effects compared to other corticosteroids. Its high efficacy and good tolerability make it a preferred choice in certain medical treatments .
Properties
Molecular Formula |
C25H33NO6 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H33NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h9,17-19,21-22,29H,5-8,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25?/m0/s1 |
InChI Key |
DVHYMQCBFIHMSV-VOXZJPIXSA-N |
Isomeric SMILES |
CC1=NC2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)C(=O)COC(=O)C |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


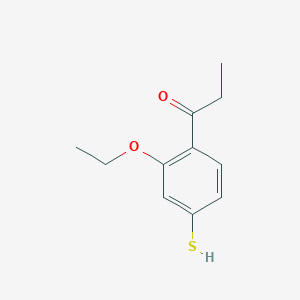
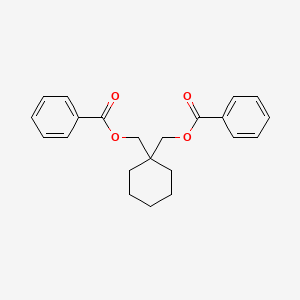
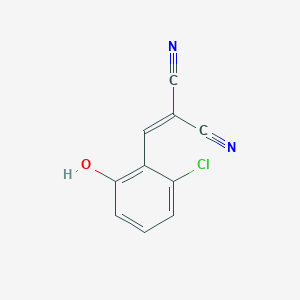

![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
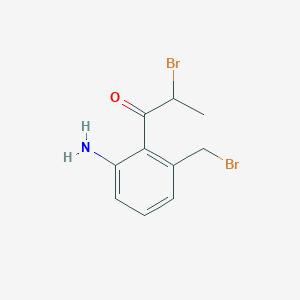

![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
